Nifuroquine

Übersicht

Beschreibung

Nifuroquin ist ein antibakterielles Mittel, das hauptsächlich zur Behandlung von Kuhmastitis eingesetzt wird . Es gehört zur Familie der Chinoline und zeichnet sich durch seine Summenformel C₁₄H₈N₂O₆ und ein Molekulargewicht von 300,23 aus . Die Verbindung ist bekannt für ihre starke antibakterielle Wirkung, was sie zu einem wertvollen Mittel in der Veterinärmedizin macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Nifuroquin beinhaltet die Bildung des Chinolinrings, einer häufigen Struktur in vielen biologisch aktiven Verbindungen. Eine der wichtigsten Methoden zur Synthese von Chinolinen ist die Friedländer-Synthese, die die Kondensation eines aromatischen Aldehyds mit einem Amin in Gegenwart eines Katalysators beinhaltet . Andere Methoden umfassen die Verwendung eisenkatalysierter Kreuzkupplungsreaktionen mit Alkyl-Grignard-Reagenzien und die oxidative Dehydrierung von Tetrahydrochinolinen unter Verwendung von Kobaltoxid als Katalysator .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nifuroquin erfolgt typischerweise in großem Maßstab unter Verwendung der oben genannten Methoden. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und verwendet häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nifuroquine involves the formation of the quinoline ring, a common structure in many biologically active compounds. One of the primary methods for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst . Other methods include the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents and the oxidative dehydrogenation of tetrahydroquinolines using cobalt oxide as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nifuroquin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können Nifuroquin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nifuroquin kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die je nach den eingeführten funktionellen Gruppen unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Nifuroquin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer Chinolin-basierter Verbindungen verwendet.

Biologie: Die antibakteriellen Eigenschaften von Nifuroquin machen es zu einem wertvollen Werkzeug zur Untersuchung bakterieller Infektionen und zur Entwicklung neuer Antibiotika.

Medizin: Die Verbindung wird hauptsächlich in der Veterinärmedizin zur Behandlung von Kuhmastitis eingesetzt, aber auch ihr Potenzial zur Behandlung anderer bakterieller Infektionen wird untersucht.

Industrie: Nifuroquin wird bei der Herstellung von antibakteriellen Beschichtungen und Materialien eingesetzt.

Wirkmechanismus

Nifuroquin übt seine antibakterielle Wirkung aus, indem es auf bakterielle DNA zielt und deren Replikation hemmt. Die Verbindung stört die Funktion bakterieller Enzyme, die an der DNA-Synthese beteiligt sind, was zum Absterben der Bakterienzellen führt. Dieser Mechanismus ähnelt dem anderer Chinolin-basierter antibakterieller Mittel .

Wirkmechanismus

Nifuroquine exerts its antibacterial effects by targeting bacterial DNA and inhibiting its replication. The compound interferes with the function of bacterial enzymes involved in DNA synthesis, leading to the death of the bacterial cells. This mechanism is similar to that of other quinoline-based antibacterial agents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chloroquin: Ein Antimalariamittel, das auch antibakterielle Eigenschaften aufweist.

Primaquin: Eine weitere antimalarielle Verbindung mit einer ähnlichen Chinolinstruktur.

Mefloquin: Zur Behandlung von Malaria eingesetzt, weist es strukturelle Ähnlichkeiten mit Nifuroquin auf.

Einzigartigkeit

Nifuroquin ist einzigartig in seiner spezifischen Anwendung zur Behandlung von Kuhmastitis, während andere Chinolin-basierte Verbindungen hauptsächlich zur Behandlung von Malaria eingesetzt werden. Seine starke antibakterielle Wirkung und sein spezifischer Wirkmechanismus machen es zu einem wertvollen Werkzeug in der Veterinärmedizin.

Biologische Aktivität

Nifuroquine is a nitrofuran derivative primarily known for its antimicrobial properties. It has gained attention for its potential therapeutic applications against various pathogens, particularly in the context of infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Nitro Group Activation : The nitro group in this compound is crucial for its antibacterial activity. Upon reduction, it generates reactive intermediates that can damage bacterial DNA and proteins, leading to cell death .

- Inhibition of Enzymatic Activity : this compound can inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

- Broad Spectrum Activity : It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile agent in combating infections .

Table 1: Biological Activity of this compound

| Pathogen Type | Activity Level | Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria | Moderate | DNA damage via reactive intermediates |

| Gram-negative Bacteria | High | Enzyme inhibition and DNA damage |

| Protozoa | Moderate | Disruption of metabolic pathways |

Case Studies

-

Case Study on Antimicrobial Resistance :

A study evaluated the effectiveness of this compound against resistant strains of Escherichia coli. Results indicated that this compound retained significant activity against these strains, suggesting it could be a valuable option in treating resistant infections . -

Treatment of Malaria :

In clinical trials, this compound was assessed for its efficacy in treating malaria. The compound demonstrated promising results in reducing parasitemia levels in patients with Plasmodium falciparum infections, indicating its potential as an antimalarial agent . -

Comparative Study with Other Antimicrobials :

A comparative analysis showed that this compound was as effective as traditional antibiotics like ampicillin and tetracycline against certain bacterial infections. This positions it as a viable alternative in cases where conventional treatments fail .

Table 2: Summary of Clinical Findings

| Study Type | Findings |

|---|---|

| Antimicrobial Resistance Study | Effective against resistant E. coli strains |

| Malaria Treatment Trial | Reduced parasitemia in P. falciparum cases |

| Comparative Efficacy Analysis | Comparable effectiveness to ampicillin and tetracycline |

Safety and Side Effects

While this compound is generally well-tolerated, some studies have reported mild side effects such as gastrointestinal disturbances and allergic reactions. Monitoring is recommended during treatment to manage any adverse effects effectively.

Eigenschaften

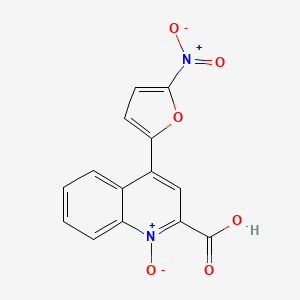

CAS-Nummer |

57474-29-0 |

|---|---|

Molekularformel |

C14H8N2O6 |

Molekulargewicht |

300.22 g/mol |

IUPAC-Name |

4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium-2-carboxylic acid |

InChI |

InChI=1S/C14H8N2O6/c17-14(18)11-7-9(12-5-6-13(22-12)16(20)21)8-3-1-2-4-10(8)15(11)19/h1-7H,(H,17,18) |

InChI-Schlüssel |

HOWCLZBHAPFFAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

57474-29-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(5'-nitrofuryl)quinaldinic acid N-oxide abimasten quinaldofu |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.